This compound can be classified as:
The synthesis of N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide follows a two-stage protocol involving several key steps:
The molecular structure of N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide can be described as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to confirm the molecular structure. For instance, the molecular ion peak observed in mass spectrometry at m/z = 538.2 supports the proposed molecular formula .
N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide exhibits various chemical reactivity patterns typical of amides and aromatic compounds:
These reactions are critical for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties.
The mechanism of action of N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide has been investigated primarily in relation to its inhibitory effects on specific kinases:
The physical and chemical properties of N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide include:
These properties are essential for understanding how the compound behaves in biological systems and its potential formulation for therapeutic use.
N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide has several promising applications:
The ongoing research into this compound's biological activities may lead to novel therapeutic strategies targeting various diseases .
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide relies on sequential hybrid pharmacophore assembly strategies that strategically combine distinct molecular fragments to achieve the target architecture. A validated two-stage protocol begins with the preparation of 1-amino-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea from commercially available 4-aminoantipyrine, hydrazine hydrate, and carbon disulfide [2]. This intermediate undergoes cyclodehydration through reflux with carbon disulfide in the presence of anhydrous potassium carbonate (4 hours), yielding the 1,3,4-thiadiazole precursor (5-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-1,3,4-thiadiazole-2-thiol) with good efficiency (68% yield). Subsequent functionalization exploits the nucleophilic character of the thiol group [2]. In-situ generation of the potassium thiolate (using ethanolic potassium hydroxide, 15 minutes reflux) facilitates S-alkylation upon reaction with 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide. This critical coupling step, performed under reflux (1.5 hours) with catalytic potassium iodide to enhance reactivity, delivers the hybrid target molecule in satisfactory yields (74%) after purification [2]. This methodology exemplifies a convergent approach where the tetrahydrobenzothiophene core, the linker (acetamide), and the antipyrine-thiadiazole pharmacophore are assembled systematically.
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide serves as the pivotal electrophilic intermediate enabling versatile scaffold decoration and pharmacophore fusion in synthesizing N-(3-cyano-4,5,6,7-tetrahydro-2-benzothienyl) derivatives. Its significance stems from the highly reactive chloroacetamide moiety, which readily participates in nucleophilic substitution reactions (SN²) with diverse nucleophiles, including thiols, amines, and carboxylates [2] [3]. This reactivity is exploited in the synthesis of the title compound, where the potassium salt of the 1,3,4-thiadiazole-2-thiol nucleophile attacks the electrophilic carbon of the chloroacetamide group, forming the crucial thioether bridge (-S-CH₂-C(O)-) that links the tetrahydrobenzothiophene core to the antipyrine-thiadiazole unit [2]. Beyond this specific application, the intermediate's structure incorporates the electron-withdrawing cyano group at the 3-position of the tetrahydrobenzothiophene ring. This cyano group is recognized for its ability to engage in hydrogen-bond acceptor interactions within biological targets, as evidenced in related N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide inhibitors complexed with kinases like JNK3, where it forms a hydrogen bond with the hinge region of the ATP-binding site [3]. The synthesis of this key intermediate typically involves chloroacetylation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile under standard conditions (e.g., chloroacetyl chloride in an inert solvent like dichloromethane or tetrahydrofuran, often with a base like triethylamine to scavenge HCl).
Optimizing reaction yield and kinetics for N-(3-cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide synthesis critically depends on judicious solvent selection, particularly for the nucleophilic displacement step involving the key chloroacetamide intermediate. Polar aprotic solvents are generally favored due to their ability to solvate cations effectively while leaving anions relatively unsolvated ("naked"), thereby enhancing nucleophilicity and accelerating SN² reactions [2] [6]. Ethanol, while protic, is frequently employed in the alkylation step due to its excellent solubility properties for both the potassium thiolate salts and the chloroacetamide intermediates, coupled with its relatively low cost and ease of removal. Reflux conditions in ethanol (~78°C) provide sufficient thermal energy to overcome kinetic barriers, facilitating the reaction within a manageable timeframe (typically 1.5-2 hours) to achieve yields around 74% [2]. The addition of catalytic potassium iodide (KI) is a crucial kinetic enhancement strategy; it promotes the in-situ conversion of the chloroacetamide into the more reactive iodoacetamide analogue via the Finkelstein reaction, significantly increasing the reaction rate and completeness [2]. Kinetic studies on analogous systems suggest that the reaction follows second-order kinetics, first-order in both the nucleophile (thiolate) and the electrophile (chloroacetamide). Therefore, maintaining precise stoichiometry and concentration is vital for minimizing side products like di-alkylation or hydrolysis and maximizing the yield of the desired coupled product. Solvent purity is also paramount, as traces of water can hydrolyze the chloroacetamide intermediate to the corresponding hydroxyacetamide, reducing the available electrophile for the desired coupling.
Table 1: Solvent Systems and Conditions for Key Synthetic Steps
Reaction Step | Recommended Solvent System | Temperature | Reaction Time | Catalyst/Additive | Key Consideration |
---|---|---|---|---|---|
Thiadiazole Cyclization (1 → 2) | Carbon Disulfide / K₂CO₃ | Reflux | 4 hours | Anhydrous K₂CO₃ | Anhydrous conditions essential |
Thiolate Formation (2 → Salt) | Ethanol / KOH | Reflux | 15 minutes | Potassium Hydroxide | Complete salt formation |
S-Alkylation (Salt + Chloroacetamide → 3) | Ethanol | Reflux | 1.5 hours | Potassium Iodide (catalytic) | Solubility, reaction rate enhancement via Finkelstein |
Final Product Recrystallization | DMF / Ethanol (1:4 v/v) | Ambient to chilled | - | - | Gradient addition, purity optimization |
Recrystallization using a binary solvent mixture of dimethylformamide (DMF) and ethanol is the established method for purifying N-(3-cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide and its structural analogues, effectively removing unreacted starting materials, inorganic salts, and isomeric by-products [2] [6]. The standard protocol employs a 1:4 volume/volume ratio of DMF to ethanol. The crude product is first dissolved in a minimal volume of warm DMF (approximately 60-70°C), leveraging DMF's high solvating power for organic compounds. This concentrated DMF solution is then slowly added dropwise to a larger volume of vigorously stirred ethanol (preheated to ~60°C) [2]. This gradual addition into the anti-solvent (ethanol) induces controlled supersaturation, promoting the formation of well-defined crystals while minimizing co-precipitation of impurities that remain more soluble in the ethanol-rich mixture. The mixture is typically allowed to cool slowly to room temperature and then often further chilled (0-5°C) to maximize crystal yield. The crystals are isolated by vacuum filtration, washed with small portions of cold ethanol to remove residual DMF and surface-bound impurities, and dried under reduced pressure. This method achieves satisfactory purity levels as confirmed by nuclear magnetic resonance (¹H NMR, ¹³C NMR) and liquid chromatography–mass spectrometry (LC–MS) analysis, with the distinct proton signals (e.g., NH singlets at ~11.84 and 9.23 ppm, methylene singlet at ~4.19 ppm, aromatic multiplets) showing no extraneous peaks indicative of impurities [2]. The success of this recrystallization hinges on the significant difference in solubility between the target amide in hot DMF versus the DMF-ethanol mixture upon cooling and dilution. Ethanol acts as the precipitating agent, while DMF ensures complete dissolution of the crude product initially. Optimizing the DMF:ethanol ratio and the temperature profile during mixing and cooling is crucial for achieving high recovery of pure material without oiling out. A ratio richer in ethanol generally increases yield but risks precipitating impurities; a ratio richer in DMF improves purity but can decrease yield significantly. The 1:4 v/v ratio represents a well-characterized compromise for this compound class.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1